Lipophilicity (LogP) Comparison: Diethyl 6-Chloro Derivative vs. Unsubstituted and Methyl Ester Analogs
The diethyl 6-chloropyridine-2,3-dicarboxylate demonstrates a distinct lipophilicity profile compared to its closest in-class analogs. Its experimental/predicted partition coefficient (logP) is 0.743 [1], which is significantly lower than that of the non-chlorinated diethyl pyridine-2,3-dicarboxylate (logP 1.435) and the dimethyl 6-chloropyridine-2,3-dicarboxylate (logP 1.308) . This indicates a >48% increase in hydrophilicity relative to the non-chlorinated analog.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.743 |
| Comparator Or Baseline | Diethyl pyridine-2,3-dicarboxylate (logP 1.435) ; Dimethyl 6-chloropyridine-2,3-dicarboxylate (logP 1.308) |
| Quantified Difference | Target logP is 0.692 units lower than diethyl pyridine-2,3-dicarboxylate (≈48% decrease in lipophilicity). |
| Conditions | Calculated/experimental partition coefficient (logP) values from authoritative chemical databases. |
Why This Matters
A lower logP value (increased hydrophilicity) can critically influence solubility, formulation, and bioavailability in drug development or reactivity in aqueous reaction media, making direct substitution with more lipophilic analogs unsuitable.
- [1] ZINC15 Database. (n.d.). Substance ZINC000002004361. Retrieved from https://zinc15.docking.org/substances/ZINC000002004361/ View Source
